(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Description
(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative characterized by a benzhydryl group (4-chlorophenyl and phenyl substituents) attached to the piperazine core. This compound serves as a critical intermediate in synthesizing non-sedating antihistamines such as cetirizine hydrochloride, which blocks histamine H1 receptors . The (S)-enantiomer is specifically valued for its role in producing optically active pharmaceuticals, as enantiopurity often enhances therapeutic efficacy and reduces off-target effects . Industrially, it is synthesized via reduction of 4-chlorobenzophenone, bromination, and subsequent reaction with piperazine, achieving a 71.2% yield under optimized conditions .
Properties
IUPAC Name |
1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196008 | |
| Record name | Norchlorcyclizine, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-21-6 | |
| Record name | Norchlorcyclizine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norchlorcyclizine, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCHLORCYCLIZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diastereomeric Salt Formation with N-Acetyl-L-Phenylalanine
A patented method resolves racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine using N-acetyl-L-phenylalanine as the resolving agent. The process involves dissolving the racemic compound and N-acetyl-L-phenylalanine in a water-miscible solvent (e.g., acetone/water) at elevated temperatures (60°C). Upon cooling, the (R)-enantiomer preferentially crystallizes as the N-acetyl-L-phenylalanine salt, leaving the (S)-enantiomer in the mother liquor. Subsequent treatment with a base such as sodium hydroxide liberates the free (S)-enantiomer. This method achieves an optical purity of 94.1% and a yield of 40% for the (S)-enantiomer.
Critical Parameters:
-
Solvent System : Acetone/water (20:1 v/v) optimizes solubility and crystallization.
-
Temperature Gradient : Cooling from 60°C to 35°C over 5 hours ensures selective crystallization.
-
Base Selection : Sodium hydroxide (1–3 equivalents) effectively cleaves the salt without racemization.
Sulfonyl-Protected Intermediate Resolution
An alternative strategy employs sulfonyl protecting groups to facilitate resolution. The racemic piperazine derivative is reacted with 4-methylphenylsulfonyl chloride to form 1-((4-chlorophenyl)(phenyl)methyl)-4-(4-methylphenylsulfonyl)piperazine. Chiral chromatography using columns such as Chiralcel OD-R separates the enantiomers. After isolation, the sulfonyl group is removed via acidic hydrolysis (HCl/EtOH, reflux), yielding the (S)-enantiomer with >99% enantiomeric excess (ee).
Asymmetric Synthesis via Catalytic Methods
Asymmetric synthesis offers a more direct route to the (S)-enantiomer, avoiding the need for resolution.
Palladium-Catalyzed Amination
A palladium-catalyzed coupling between (S)-(4-chlorophenyl)(phenyl)methanamine and piperazine derivatives has been reported. Using Pd(OAc)₂/Xantphos as the catalyst system and potassium carbonate as the base in dimethylformamide (DMF) at 120°C, the reaction achieves 85% yield and 92% ee. The chiral center is preserved through careful control of reaction kinetics and steric effects.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos (5 mol%) |
| Base | K₂CO₃ (3 equivalents) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 24 hours |
Biocatalytic Approaches
Whole-cell biocatalysis using engineered Escherichia coli expressing transaminases has emerged as a green alternative. The enzyme catalyzes the transfer of an amine group from a donor (e.g., L-alanine) to (4-chlorophenyl)(phenyl)ketone, directly forming the (S)-enantiomer. This method achieves 78% conversion and 98% ee under mild conditions (pH 7.5, 30°C).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial production utilizes continuous flow reactors to enhance scalability and safety. A two-step continuous process involves:
-
Amination : The ketone intermediate reacts with piperazine in a packed-bed reactor containing immobilized palladium catalysts.
-
Chiral Separation : A membrane-based chiral resolution unit isolates the (S)-enantiomer with 90% efficiency.
Crystallization Optimization
Large-scale crystallization employs antisolvent precipitation. Adding heptane to a concentrated solution of the (S)-enantiomer in ethyl acetate induces rapid crystallization, yielding 95% pure product. Particle size distribution is controlled via temperature ramping (50°C → 10°C at 0.5°C/min).
Analytical Methods for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) resolves the enantiomers with a retention time of 12.3 minutes for the (S)-form.
Optical Rotation Measurement
The specific rotation of this compound is [α]²⁵D = -45.6° (c = 1.0, CHCl₃), providing a rapid purity assessment.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diastereomeric Salt | 40 | 94.1 | Moderate | High |
| Catalytic Amination | 85 | 92 | High | Moderate |
| Biocatalysis | 78 | 98 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antipsychotics and antidepressants.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Modifications
The pharmacological profile of piperazine derivatives is highly sensitive to substituents on the piperazine ring and the benzhydryl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic and Metabolic Differences
- Cetirizine : The ethoxyacetic acid side chain reduces blood-brain barrier penetration, minimizing sedation .
- Meclizine : Metabolized via oxidation and conjugation, producing 11 metabolites, including benzamide and sulfonic acid derivatives, which are excreted in urine and feces .
- Buclizine : The tert-butyl group slows hepatic metabolism, leading to a longer duration of action .
- (S)-Target Compound : As an intermediate, its metabolism is less studied but likely involves cleavage of the benzhydryl group during cetirizine synthesis .
Enantiomeric Considerations
The (S)-enantiomer of the target compound is pharmacologically preferred. Evidence suggests that enantiopure piperazine derivatives, such as (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, exhibit superior receptor-binding affinity compared to racemic mixtures. For example, the (R)-enantiomer of meclizine may contribute to off-target effects, while the (S)-form is optimized for antihistaminic activity .
Biological Activity
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral compound belonging to the piperazine class, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C₂₅H₂₉ClN₂
- Molecular Weight: 463.87 g/mol
- CAS Number: 439858-21-6
The compound features a piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group, which influences its pharmacological properties.
This compound interacts with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism involves modulation of neurotransmitter levels, which can lead to significant physiological effects. Key interactions include:
- Dopamine Receptors: The compound shows affinity for dopamine receptors, impacting dopaminergic neurotransmission, which is crucial for mood regulation and psychotic disorders.
- Serotonin Receptors: It also engages serotonin receptors, contributing to antidepressant effects.
Antipsychotic and Antidepressant Effects
Research indicates that piperazine derivatives, including this compound, exhibit notable antipsychotic and antidepressant properties. These effects are attributed to their ability to modulate neurotransmitter systems effectively.
Antitumor Activity
Studies have shown that this compound possesses cytotoxic activity against various cancer cell lines. For instance, it has demonstrated effectiveness against:
- Colon Cancer
- Breast Cancer
- Leukemia
The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances its antitumor efficacy by facilitating interactions with cellular targets involved in proliferation and apoptosis.
Case Studies
-
Antidepressant Activity:
A study examined the efficacy of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant. -
Antitumor Study:
In vitro tests demonstrated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 25 µM. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine | Chiral enantiomer | Varies; may exhibit different receptor affinities |
| 1-(4-chlorophenyl)piperazine | Simpler derivative | Moderate CNS activity |
| 1-phenylpiperazine | Related structure | Limited pharmacological effects |
This compound is unique due to its dual aromatic substitution, enhancing its binding affinity and biological activity compared to simpler derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, and what purification methods ensure high enantiomeric purity?
- Methodology : The compound is typically synthesized via reductive amination of 4-chlorobenzophenone with piperazine derivatives. For example, a modified procedure involves substituting dichlorophenyl groups on the piperazine ring and purifying via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate enantiomers . Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure acids, are critical for achieving >98% enantiomeric excess .
- Key Data : Reaction yields range from 50–78% depending on substituents, with melting points of HCl salts between 164–183°C .
Q. How is the stereochemical configuration of the benzhydryl group confirmed experimentally?
- Methodology : X-ray crystallography and -/-NMR spectroscopy are used to confirm stereochemistry. For instance, coupling constants in -NMR (e.g., δ 3.22–3.82 ppm for piperazine protons) and NOE correlations distinguish (S)- and (R)-configurations . Chiral derivatizing agents (e.g., Mosher’s acid) can further validate enantiopurity .
Q. What in vitro assays are used to evaluate its baseline pharmacological activity?
- Methodology : Radioligand binding assays (e.g., dopamine D3 or adenosine A1 receptors) quantify affinity (), while functional cAMP assays measure receptor modulation. For example, IC values for adenosine A1 receptor allosteric enhancement are reported at <10 µM for optimized derivatives .
- Data Contradictions : Substitutions at the 4-position of the piperazine ring show conflicting effects; 4-chlorophenyl groups enhance A1AR activity, while 4-trifluoromethyl groups reduce potency .
Advanced Research Questions
Q. How can selective dopamine D3 receptor binding be optimized through structural modifications?
- Methodology : Introduce bulky substituents (e.g., 2,4-dichlorophenyl or pyridinyl groups) at the piperazine N-1 position to exploit steric hindrance with D2 receptors. Pharmacophore modeling identifies critical hydrogen-bonding motifs between the benzhydryl group and D3 receptor residues .
- SAR Insights : N-Benzylpiperazine derivatives show 10–100× higher D3 selectivity over D2 compared to N-phenyl analogues .
Q. What computational strategies predict binding modes with adenosine A1 receptors (A1AR)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions. The 4-chlorophenyl group forms π-π stacking with Phe144, while the benzhydryl moiety occupies a hydrophobic pocket near transmembrane helix 6 .
- Validation : Free-energy perturbation (FEP) calculations correlate with experimental ΔG values (R > 0.85) for substituent effects .
Q. How do discrepancies arise between in vitro cytotoxicity and in vivo antitumor efficacy?
- Methodology : Address poor pharmacokinetics (e.g., low oral bioavailability) by modifying logP (2.5–4.0 optimal) and introducing prodrug moieties (e.g., acetylated amines). In prostate cancer cell lines, IC values of 10–50 µM in vitro often fail to translate in vivo due to rapid hepatic clearance .
- Mitigation : Microsomal stability assays (human liver microsomes) identify metabolic hotspots; fluorination at the benzhydryl group reduces CYP3A4-mediated oxidation .
Q. What analytical techniques resolve conflicting data on substituent effects in receptor binding?
- Methodology : Multivariate analysis (e.g., PCA or PLS regression) correlates electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters with binding affinity. For example, 4-Cl substituents enhance A1AR activity (σ = +0.23) but reduce solubility (ClogP = 4.2) .
- Case Study : Conflicting reports on 2-fluorophenyl derivatives are resolved by crystallography showing divergent binding poses in D3 vs. A1AR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
